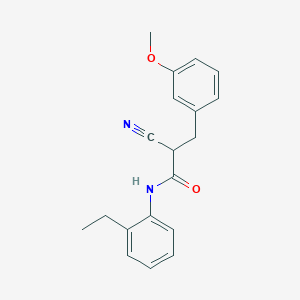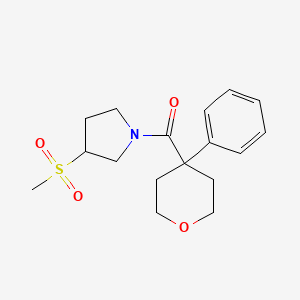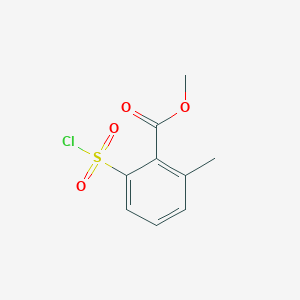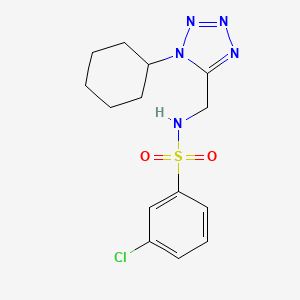
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide, also known as 2-CNE, is a chemical compound belonging to the class of amides. It is a colorless solid that is soluble in organic solvents and has a melting point of 181-183 °C. 2-CNE has a variety of applications in both scientific research and industrial processes. It has been used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the manufacture of polymers. In addition, it has been used in the production of a wide range of materials, including polyurethanes, polyesters, and polyamides.
Wissenschaftliche Forschungsanwendungen
Optical and Structural Properties
- Mechanofluorochromic Properties : The derivative 2-cyano-3-(3-methoxyphenyl)-2-propenamide exhibits unique optical properties, including a red-shift in emission peaks upon grinding due to a transformation from the crystalline to the amorphous phase. This is attributed to distinct face-to-face stacking modes and molecular interactions (Song et al., 2015).
Chemical and Molecular Interactions
- Crystal Packing : In ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, nonhydrogen bonding interactions like N⋯π and O⋯π play a significant role in crystal packing, demonstrating the versatility of these compounds in structural chemistry (Zhang, Wu, & Zhang, 2011).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Acrylamide derivatives such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research is crucial for understanding the protective applications of these compounds in material science (Abu-Rayyan et al., 2022).
Pharmaceutical and Medicinal Chemistry
- Cytotoxic Evaluation for Cancer Treatment : Derivatives like 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide have been evaluated for their cytotoxic effects and potential in cancer treatment, especially against resistant cell lines, highlighting the medical significance of these compounds (Gomez-Monterrey et al., 2011).
Non-hydrogen Bond Type Interactions
- C⋯π Interaction : Unique C⋯π interactions of non-hydrogen bond type have been observed in derivatives like ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, offering insights into the unconventional bonding scenarios in organic chemistry (Zhang, Tong, Wu, & Zhang, 2012).
Antioxidant and Anticancer Activity
- Antioxidant and Anticancer Properties : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and found to exhibit significant antioxidant and anticancer activities, presenting potential therapeutic applications (Tumosienė et al., 2020).
Melatonin Receptor Binding Affinity
- Binding Affinities in Brain Receptors : Research on substituted phenylalkyl amides, including methoxy derivatives, has been conducted to understand their binding affinities to melatonin receptors in the brain. This is crucial for developing treatments for disorders related to melatonin imbalance (Garratt et al., 1996).
Eigenschaften
IUPAC Name |
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-15-8-4-5-10-18(15)21-19(22)16(13-20)11-14-7-6-9-17(12-14)23-2/h4-10,12,16H,3,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHYVVDXSVHCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)
![2-Cyclopropyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2467504.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2467508.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2467515.png)


![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)
![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)